[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate
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Overview
Description
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorobenzoyl, fluoro-piperidinyl, and methylbenzenesulfonate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the individual components. The dichlorobenzoyl group can be synthesized through the chlorination of benzoyl chloride, while the fluoro-piperidinyl group is obtained by fluorination of piperidine. The final step involves the coupling of these groups with methylbenzenesulfonate under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieving consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into more reactive intermediates.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its efficacy as a drug candidate for treating specific diseases or conditions, leveraging its unique chemical properties to develop new pharmaceuticals.
Industry
Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-(3,4-Dichlorobenzoyl)-4-piperidinyl]methyl 4-methylbenzenesulfonate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl benzenesulfonate: Lacks the methyl group on the benzenesulfonate, potentially altering its solubility and interaction with biological targets.
[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]ethyl 4-methylbenzenesulfonate: Has an ethyl group instead of a methyl group, which may influence its chemical properties and reactivity.
Uniqueness
The presence of both the fluoro-piperidinyl and methylbenzenesulfonate groups in [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate makes it unique compared to similar compounds
Properties
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2FNO4S/c1-14-2-5-16(6-3-14)29(26,27)28-13-20(23)8-10-24(11-9-20)19(25)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYHJYCTGJTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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